molecular formula C6H7IN2O2 B3047157 (4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1354705-12-6

(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No. B3047157
CAS RN: 1354705-12-6
M. Wt: 266.04
InChI Key: IGDIXZWNTYJQTC-UHFFFAOYSA-N
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Description

“(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1354705-12-6 . It has a molecular weight of 266.04 and is stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C6H7IN2O2/c1-9-3-4 (7)5 (8-9)2-6 (10)11/h3H,2H2,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 266.04 .

Mechanism of Action

(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in metabolic pathways. Specifically, this compound inhibits the activity of glycine N-acyltransferase (GLYAT), an enzyme involved in the metabolism of various compounds, including drugs and endogenous metabolites. By inhibiting GLYAT, this compound can alter the levels of various metabolites, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including changes in metabolism, gene expression, and cellular signaling pathways. In particular, this compound has been shown to alter the levels of various metabolites, including amino acids, fatty acids, and neurotransmitters. These changes can lead to alterations in cellular signaling pathways, gene expression, and ultimately, physiological processes.

Advantages and Limitations for Lab Experiments

(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid has several advantages for lab experiments, including its ease of synthesis, stability, and specificity for GLYAT inhibition. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for research on (4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid, including investigating its potential as a drug candidate for the treatment of various diseases, further elucidating its mechanism of action, and exploring its potential as a tool for studying metabolic pathways and cellular signaling pathways. Additionally, the development of new synthetic methods for this compound could lead to improved yields and purities, enabling further research on this promising compound.
Conclusion
In conclusion, this compound, or this compound, has significant potential for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit the activity of GLYAT and alter metabolic pathways and cellular signaling pathways make it a promising tool for studying various biological processes. Further research on this compound is needed to fully understand its potential applications and limitations.

Scientific Research Applications

(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the activity of enzymes involved in metabolic pathways. In pharmacology, this compound has been used to study the mechanism of action of various drugs.

Safety and Hazards

The compound has been classified under GHS07 and carries a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDIXZWNTYJQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263259
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354705-12-6
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-acetic acid, 4-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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